![molecular formula C6H3N4NaO2 B2628887 Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate CAS No. 2377031-62-2](/img/structure/B2628887.png)
Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate: is a chemical compound with the molecular formula C6H4N4O2Na. It is a heterocyclic compound that contains a triazole ring fused to a pyrimidine ring.
科学的研究の応用
Chemistry: In chemistry, Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound has shown promise as an anti-inflammatory and antiviral agent. Its ability to inhibit certain enzymes and pathways makes it a potential therapeutic agent for various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation. It is also explored for its potential use in agricultural chemicals .
作用機序
While the exact mechanism of action of “Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” is not clear, compounds with a 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-one skeleton have shown remarkable anti-epileptic activities . The structure-activity relationship (SAR) analysis showed that the pyrimidine-7(4H)-one motif is the necessary “active core” of anti-epileptic activity .
Safety and Hazards
The safety information for “Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate typically involves the reaction of 3-amino-1,2,4-triazole with an aldehyde, followed by cyclization and dehydration processes. The reaction conditions often require a base to facilitate the formation of the intermediate, which then undergoes cyclization and dehydration to form the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions: Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The triazole and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various electrophiles (e.g., alkyl halides) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Sodium;6-carboxy-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate.
Reduction: Sodium;6-hydroxymethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate.
Substitution: Depending on the substituents, various derivatives of the parent compound can be formed.
類似化合物との比較
1,2,4-Triazole: A heterocyclic compound with a similar triazole ring structure.
Pyrimidine: A six-membered ring containing two nitrogen atoms, similar to the pyrimidine ring in the target compound.
1,2,4-Triazolo[1,5-a]pyrimidine: A compound with a similar fused ring structure.
Uniqueness: Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is unique due to the presence of the formyl group at the 6-position, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2.Na/c11-2-4-1-7-6-8-3-9-10(6)5(4)12;/h1-3,12H;/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKPNSZAMUGDAG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=C1C=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N4NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2628810.png)
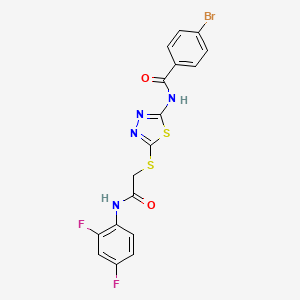
![N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide](/img/structure/B2628812.png)
![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2628813.png)
![1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene](/img/structure/B2628815.png)
![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2628817.png)
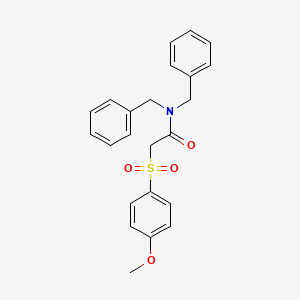
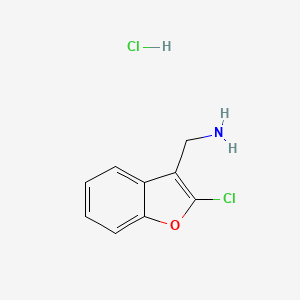
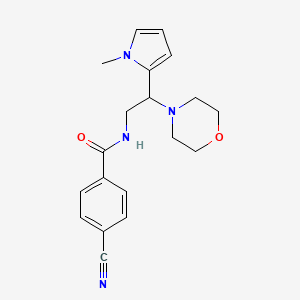

![1,6,7-trimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2628824.png)
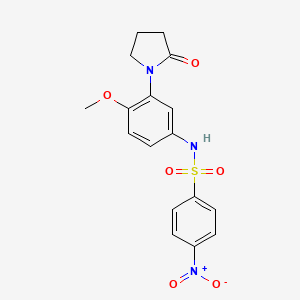
![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B2628826.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide](/img/structure/B2628827.png)
